molecular formula C20H21ClN2O3 B2489970 N-(3-chloro-2-methylphenyl)-N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide CAS No. 1421526-67-1

N-(3-chloro-2-methylphenyl)-N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide

Cat. No.: B2489970
CAS No.: 1421526-67-1
M. Wt: 372.85
InChI Key: NAXOLGRHJLQTFX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group and a tetrahydronaphthalenyl moiety.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13-16(21)7-4-8-17(13)23-19(25)18(24)22-12-20(26)10-9-14-5-2-3-6-15(14)11-20/h2-8,26H,9-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXOLGRHJLQTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Tetrahydronaphthalenyl Intermediate

The synthesis begins with the preparation of the 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl moiety. As detailed in, a copper-catalyzed Ullmann-type coupling between 3,4-dichloronitrobenzene and 4-chlorophenol derivatives generates the tetrahydronaphthalene backbone. Critical steps include:

  • Heating 3,4-dichloronitrobenzene (57.5 mmol) with 4-chlorophenol (97.7 mmol) and KOH (121.8 mmol) at 110–120°C for 2.5 hours in the presence of copper catalyst (0.456 mmol).
  • Purification via flash chromatography (10% EtOAc/hexanes) to isolate the intermediate nitroether (96% yield).

This method avoids hazardous solvents and leverages catalytic copper for regioselectivity, addressing challenges in stereochemical control.

Amidation of 3-Chloro-2-Methylaniline

The N-(3-chloro-2-methylphenyl) group is introduced via a carbodiimide-mediated amidation. Source demonstrates:

  • Dropwise addition of formic acid (31.8 mmol) to 3-chloro-2-methylaniline (21.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 31.8 mmol) in CH₂Cl₂ at 0°C.
  • Stirring at room temperature for 12 hours, followed by washing with 0.1 M HCl and recrystallization (EtOAc/petroleum ether) to yield N-(3-chloro-2-methylphenyl)formamide (95%).

This step ensures minimal epimerization and high purity, critical for subsequent ethanediamide formation.

Ethanediamide Core Assembly

Condensation of Amine Intermediates

The ethanediamide backbone is constructed via a two-step condensation. Source describes:

  • Reacting the tetrahydronaphthalenylmethyl amine with oxalyl chloride to form the acid chloride intermediate.
  • Coupling with N-(3-chloro-2-methylphenyl)formamide using PCl₃ in xylene, achieving 82% yield compared to 52% in toluene.

Key Optimization Parameters:

Parameter Xylene System Toluene System
Reaction Temperature 70–80°C 70–80°C
Yield 82% 52%
Purity (HPLC) >98% 95%

The use of xylene enhances solubility of intermediates, reducing side-product formation.

Advanced Catalytic Systems

Copper-Mediated Coupling

Source identifies copper (29 mg, 0.456 mmol) as critical for accelerating nitro group reduction and C–O bond formation. Comparative studies show:

  • Without Copper: <10% conversion after 5 hours.
  • With Copper: >95% conversion in 2.5 hours.

Tetra-n-Butylammonium Bromide (TBAB) in Solvent Systems

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy: Bands at 3400 cm⁻¹ (N–H stretch) and 1630 cm⁻¹ (C=O stretch) confirm amide bond formation.
  • ¹H NMR: Distinct signals at δ 8.38 ppm (doublet, J = 2.7 Hz) and δ 8.07 ppm (doublet, J = 9.0 Hz) verify aromatic proton environments.

Purity Assessment

Flash chromatography (SiO₂, EtOAc/hexanes) and recrystallization (EtOAc) achieve >98% purity, as validated by HPLC.

Industrial-Scale Production Strategies

Continuous Flow Reactor Adaptation

Patent highlights methods for scaling imidazole carbonitrile synthesis, which can be analogously applied to ethanediamide production:

  • Residence Time: 30–60 minutes.
  • Throughput: 5 kg/hour with 90% yield.

Waste Minimization

Source reports recycling of copper catalyst via aqueous NaOH treatment, reducing heavy metal waste by 70%.

Challenges and Mitigation

Steric Hindrance in Coupling

Bulky substituents on the tetrahydronaphthalenyl group necessitate higher reaction temperatures (110–120°C) to overcome kinetic barriers.

Hydroxyl Group Protection

Temporary protection of the 2-hydroxy group using acetyl chloride prevents undesired side reactions during amidation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide
  • N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C18H22ClN2O2
  • Molecular Weight : 336.83 g/mol
  • Structure : The compound features a chloro-substituted aromatic ring and a tetrahydronaphthalene moiety, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising antitumor properties. For instance, molecular docking studies have shown stable binding affinities with DNA topoisomerase II, suggesting a mechanism of action that could inhibit cancer cell proliferation .

Table 1: Summary of Antitumor Activity Studies

CompoundTargetBinding Affinity (kcal/mol)IC50 (µM)
5bTopoisomerase II-9.512.5
5gTopoisomerase II-8.715.0

The proposed mechanism involves the inhibition of DNA replication processes through the interaction with topoisomerase enzymes. This interaction disrupts the normal function of these enzymes, leading to errors in DNA replication and ultimately triggering apoptosis in cancer cells.

Study 1: In Vitro Evaluation

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The results showed an IC50 value of approximately 10 µM for breast cancer cells (MCF-7) and 15 µM for lung cancer cells (A549) .

Study 2: In Vivo Efficacy

In an animal model of breast cancer, administration of the compound resulted in a significant decrease in tumor size compared to control groups. The treatment group exhibited a tumor reduction rate of about 40% after four weeks of administration .

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully evaluate its long-term effects and potential side effects in humans.

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